

A Technical Guide to Sulfo-Cy3-Tetrazine: Properties and Bioorthogonal Applications

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties and bioorthogonal applications of **Sulfo-Cy3-Tetrazine**. Designed for researchers and professionals in drug development, this document outlines the key characteristics of this fluorescent probe, detailed experimental protocols for its use, and visualizations of the underlying chemical reactions and workflows.

Core Properties of Sulfo-Cy3-Tetrazine

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent dye belonging to the cyanine family. It is functionalized with a tetrazine moiety, enabling its use in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (TCO) dienophiles. This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems without the need for cytotoxic catalysts.[1][2][3] The sulfonate groups on the cyanine core enhance its water solubility, making it ideal for use in aqueous biological buffers.[4]

Spectral and Photophysical Characteristics

The photophysical properties of **Sulfo-Cy3-Tetrazine** make it a versatile tool for fluorescence-based detection methods. It exhibits a bright fluorescence with a high extinction coefficient and a good quantum yield. The table below summarizes the key quantitative data for **Sulfo-Cy3-Tetrazine**.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	548 - 550 nm	[5][6][7]
Emission Maximum (λ_{em})	563 - 570 nm	[5][6][7]
Molar Extinction Coefficient (ϵ)	150,000 - 162,000 M ⁻¹ cm ⁻¹	[5][6][7]
Fluorescence Quantum Yield (Φ)	~0.1	[5][6]
Recommended Laser Line	532 nm or 555 nm	[8]
Solubility	Water, DMSO, DMF	[6][7]

Experimental Protocols

The primary application of **Sulfo-Cy3-Tetrazine** is the labeling of biomolecules functionalized with a TCO group. The following protocols provide a general framework for protein and cell labeling experiments. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Protein Labeling via TCO-Tetrazine Ligation

This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.

Materials:

- TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy3-Tetrazine**
- Anhydrous DMSO or DMF
- Spin desalting columns or size-exclusion chromatography system for purification
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Sulfo-Cy3-Tetrazine** in anhydrous DMSO or DMF. The concentration can range from 1 to 10 mM. It is recommended to prepare this solution fresh before each use.
 - Ensure the TCO-functionalized protein is at a suitable concentration (typically 1-5 mg/mL) in the reaction buffer.
- Ligation Reaction:
 - Add a 1.1 to 5-fold molar excess of the **Sulfo-Cy3-Tetrazine** stock solution to the TCO-functionalized protein solution.[5] A slight molar excess of the tetrazine dye ensures complete labeling of the TCO sites.
 - Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.[2] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
- Purification:
 - Remove unreacted **Sulfo-Cy3-Tetrazine** from the labeled protein conjugate using a spin desalting column (for proteins >5 kDa) or size-exclusion chromatography for higher purity. [2]
 - Equilibrate the column with the desired storage buffer before loading the reaction mixture.
- Characterization and Storage:
 - Confirm the successful labeling by measuring the absorbance spectrum of the conjugate, which should show peaks corresponding to both the protein (~280 nm) and the Cy3 dye (~550 nm).[2]
 - The degree of labeling can be determined using the molar extinction coefficients of the protein and **Sulfo-Cy3-Tetrazine**.

- Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Live Cell Labeling

This protocol outlines a general procedure for labeling live cells where a target biomolecule is functionalized with a TCO group, for example, through metabolic labeling or genetic code expansion.

Materials:

- Cells with TCO-functionalized biomolecules
- **Sulfo-Cy3-Tetrazine**
- Cell culture medium
- Phosphate-buffered saline (PBS)

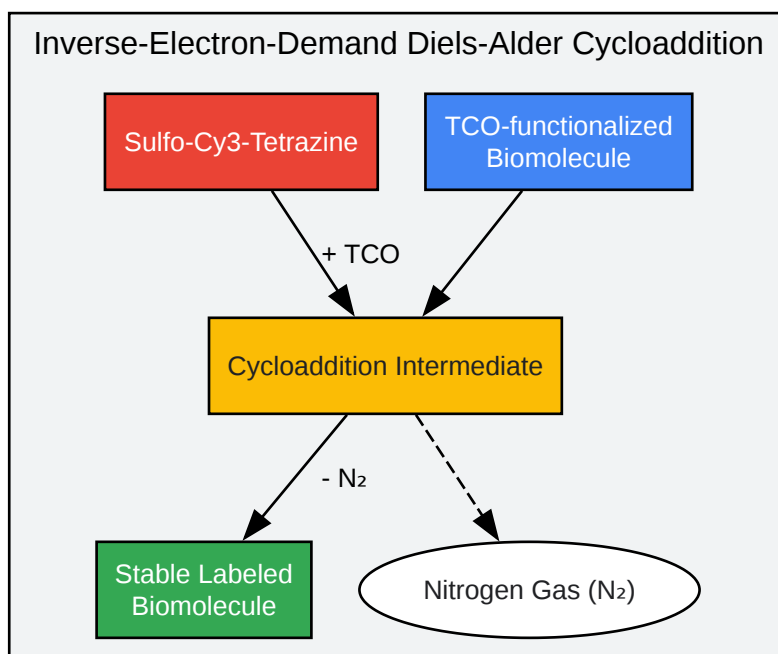
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Sulfo-Cy3-Tetrazine** in DMSO.
 - Dilute the **Sulfo-Cy3-Tetrazine** stock solution in pre-warmed cell culture medium to the final desired concentration. A starting concentration of 1-5 μM is recommended, but should be optimized for the specific cell type and application.[9]
- Cell Labeling:
 - Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
 - Add the **Sulfo-Cy3-Tetrazine**-containing culture medium to the cells.
 - Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator.[9] The incubation time may need to be optimized.
- Washing and Imaging:

- Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.[9]
- The cells are now ready for fluorescence imaging using appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

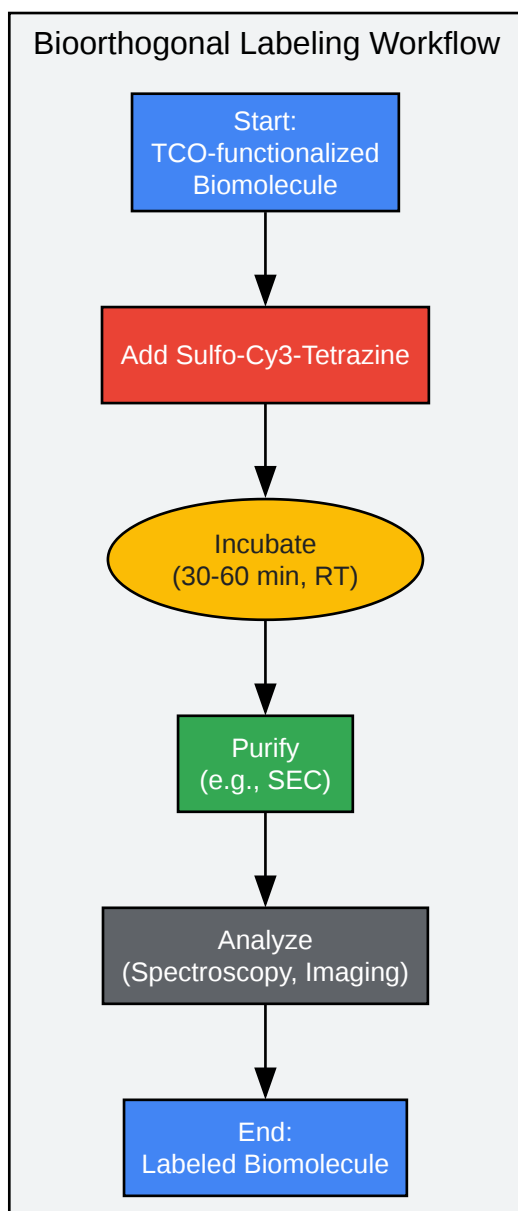
Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for bioorthogonal labeling using **Sulfo-Cy3-Tetrazine**.



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Caption: Mechanism of TCO-Tetrazine Ligation.



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Caption: Experimental Workflow for Protein Labeling.

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